![molecular formula C13H12N2O2 B10812034 N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide](/img/structure/B10812034.png)
N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation reaction between furan-2-carbaldehyde and 2-phenylacetamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through the condensation of furan-2-carbaldehyde with 2-phenylacetamide. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Reaction Conditions: The reaction is conducted under reflux conditions, typically at temperatures ranging from 60°C to 80°C. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete.
Purification: The crude product is then purified through recrystallization using solvents such as ethanol or methanol to obtain the pure compound.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the phenylacetamide moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, showing potential as a therapeutic agent.
Medicine: Explored for its cytotoxic effects against cancer cell lines, indicating potential use in cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as proteins and enzymes.
Pathways Involved: The Schiff base moiety allows the compound to participate in redox reactions, influencing cellular oxidative stress and apoptosis pathways. This can lead to the inhibition of microbial growth or the induction of cancer cell death.
Comparaison Avec Des Composés Similaires
N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide can be compared with other Schiff bases and related compounds:
Similar Compounds: N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, N-(furan-2-ylmethylene)aniline, and N-(furan-2-ylmethylene)benzamide.
Uniqueness: The presence of both furan and phenylacetamide moieties in this compound provides unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to other Schiff bases.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C13H12N2O2/c16-13(9-11-5-2-1-3-6-11)15-14-10-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16)/b14-10- |
Clé InChI |
UAELNGZUSDDWHP-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N/N=C\C2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide](/img/structure/B10811958.png)

![6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10811973.png)
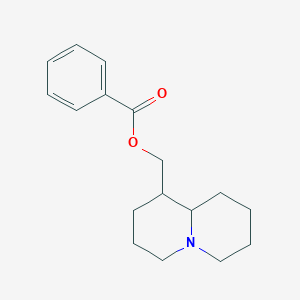
![1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B10811986.png)
![5-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B10811992.png)
![5-[(5-Nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811999.png)
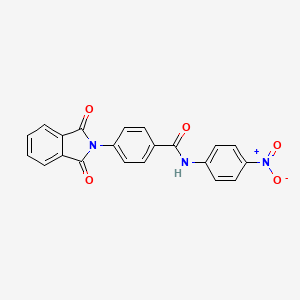
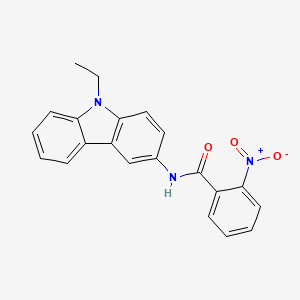
![[2-Methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B10812018.png)
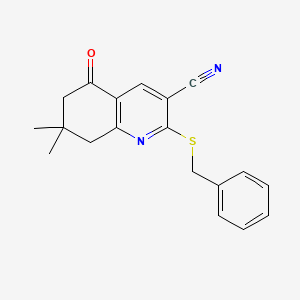
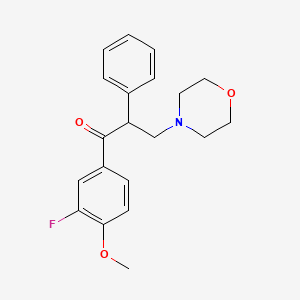
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812049.png)
![2-[2-(Furan-2-yl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B10812059.png)
